Cas no 168045-73-6 (Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate)

Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate is a specialized organic compound featuring a nitro-substituted aromatic ring and a trifluoromethyl group, which contribute to its unique reactivity and electronic properties. The ester functional group enhances solubility in organic solvents, facilitating its use in synthetic applications. This compound is particularly valuable as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals, where its structural motifs can influence bioactivity and stability. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (amino) groups allows for versatile chemical transformations, making it a useful building block in heterocyclic and functionalized aromatic chemistry.
Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate structure
168045-73-6 structure
Product name:Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate
CAS No:168045-73-6
MF:C12H13F3N2O4
MW:306.237833738327
CID:5638487
PubChem ID:22097193

Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE
    • IHZZJOKJQJAMDE-UHFFFAOYSA-N
    • EN300-28230105
    • AKOS009166121
    • Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate
    • 168045-73-6
    • SCHEMBL8609704
    • Inchi: 1S/C12H13F3N2O4/c1-2-21-11(18)5-6-16-9-4-3-8(12(13,14)15)7-10(9)17(19)20/h3-4,7,16H,2,5-6H2,1H3
    • InChI Key: IHZZJOKJQJAMDE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])NCCC(=O)OCC)(F)F

Computed Properties

  • Exact Mass: 306.08274139g/mol
  • Monoisotopic Mass: 306.08274139g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 84.2Ų

Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28230105-5g
168045-73-6
5g
$1406.0 2023-09-09
Enamine
EN300-28230105-0.1g
ethyl 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propanoate
168045-73-6 95.0%
0.1g
$427.0 2025-03-19
Enamine
EN300-28230105-2.5g
ethyl 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propanoate
168045-73-6 95.0%
2.5g
$949.0 2025-03-19
Enamine
EN300-28230105-10g
168045-73-6
10g
$2085.0 2023-09-09
Enamine
EN300-28230105-1.0g
ethyl 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propanoate
168045-73-6 95.0%
1.0g
$485.0 2025-03-19
Enamine
EN300-28230105-5.0g
ethyl 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propanoate
168045-73-6 95.0%
5.0g
$1406.0 2025-03-19
Enamine
EN300-28230105-1g
168045-73-6
1g
$485.0 2023-09-09
Enamine
EN300-28230105-0.05g
ethyl 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propanoate
168045-73-6 95.0%
0.05g
$407.0 2025-03-19
Enamine
EN300-28230105-10.0g
ethyl 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propanoate
168045-73-6 95.0%
10.0g
$2085.0 2025-03-19
Enamine
EN300-28230105-0.5g
ethyl 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propanoate
168045-73-6 95.0%
0.5g
$465.0 2025-03-19

Additional information on Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate

Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate: A Comprehensive Overview

Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate, with the CAS number 168045-73-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and an ethyl ester moiety. These functional groups contribute to its diverse chemical properties and potential applications in drug design and materials science.

The Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate molecule exhibits a complex interplay of electronic effects due to the presence of electron-withdrawing groups like the nitro and trifluoromethyl substituents. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The long-chain ester group in its structure enhances its solubility in organic solvents, making it an ideal candidate for various synthetic transformations.

One of the most notable advancements involving this compound is its application in the synthesis of heterocyclic compounds. Researchers have utilized Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate as a key intermediate in the formation of quinazoline derivatives, which are known for their potent anti-cancer properties. These derivatives have shown promising results in preclinical trials, indicating their potential as therapeutic agents.

In addition to its role in drug development, this compound has also found applications in materials science. The trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it suitable for use in the synthesis of advanced polymers and coatings. Recent research has explored its potential as a building block for high-performance materials with enhanced thermal stability and mechanical strength.

The synthesis of Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate involves a multi-step process that typically begins with the nitration of an aromatic ring followed by subsequent functionalization steps. The use of modern catalytic techniques has significantly improved the efficiency and yield of these reactions, making large-scale production more feasible.

From an environmental perspective, this compound has been studied for its biodegradation potential. Research indicates that under specific conditions, it can undergo microbial degradation, reducing its environmental footprint. This finding is particularly relevant for industries seeking sustainable alternatives in chemical synthesis.

In conclusion, Ethyl 3-(2-nitro-4-trifluoromethylphenylamino)propionate (CAS No: 168045-73-6) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern organic chemistry, offering promising avenues for future research and development.

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